molecular formula C13H9ClN2O2S2 B3063219 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide CAS No. 620103-77-7

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Cat. No.: B3063219
CAS No.: 620103-77-7
M. Wt: 324.8 g/mol
InChI Key: SNSCETRSXPPXIM-UHFFFAOYSA-N
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Description

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the condensation of quinoline derivatives with thiophene sulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the quinoline and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is unique due to the presence of both quinoline and thiophene rings, which confer distinct chemical and biological properties. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

620103-77-7

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

IUPAC Name

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

InChI

InChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H

InChI Key

SNSCETRSXPPXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2

Origin of Product

United States

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